3-bromo-N-(2-methylpropyl)-5-(trifluoromethyl)aniline
Overview
Description
3-bromo-N-(2-methylpropyl)-5-(trifluoromethyl)aniline is a research chemical . It is used in various research applications and can be purchased from several suppliers for these purposes .
Molecular Structure Analysis
The molecular formula of this compound is C10H14BrN . The molecular weight is 228.12886 .Scientific Research Applications
Vibrational Analysis and Material Applications
The compound 3-Bromo-N-(2-methylpropyl)-5-(trifluoromethyl)aniline has been studied for its potential applications in nonlinear optical (NLO) materials. A detailed vibrational analysis using Fourier Transform-Infrared and Fourier Transform-Raman techniques was conducted on similar compounds to understand the impact of substituents on aniline structures. This study provided insights into hyperconjugation interactions, molecular electrostatic potential surface analysis, and thermodynamic functions, which are crucial for the development of NLO materials (Revathi et al., 2017).
Synthetic Chemistry
In synthetic chemistry, this compound is a part of the broader family of anilines, which are integral to various synthetic pathways. Studies have shown methods for selective structural elaboration of related compounds, highlighting the versatility of such molecules in generating complex molecular structures. For instance, transformations involving halogen/metal exchange have been demonstrated, allowing for further functionalization and complexity in molecular synthesis (Marull & Schlosser, 2003).
Transition Metal-Free Synthesis
The transition metal-free synthesis of meta-bromo- and meta-trifluoromethylanilines has been explored, starting from specific cyclopentanones. This method offers an alternative to traditional metal-catalyzed coupling, expanding the toolkit for synthesizing anilines with unique substitution patterns, which can be challenging to access through conventional routes (Staudt, Cetin, & Bunch, 2022).
Future Directions
Properties
IUPAC Name |
3-bromo-N-(2-methylpropyl)-5-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrF3N/c1-7(2)6-16-10-4-8(11(13,14)15)3-9(12)5-10/h3-5,7,16H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNMJFPLKBXMPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=CC(=CC(=C1)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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